molecular formula C14H13N3O2S B2687266 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946287-35-0

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2687266
CAS No.: 946287-35-0
M. Wt: 287.34
InChI Key: MLDBWSBNXFIPRN-UHFFFAOYSA-N
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Description

N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with methyl groups at positions 5 and 6, linked via an amide bond to a 3-methylisoxazole-5-carboxylate moiety. This structure combines two pharmacologically relevant heterocycles: benzothiazoles, known for their diverse bioactivity (e.g., antimicrobial, anticancer, and CNS modulation), and isoxazoles, which often enhance metabolic stability and binding specificity.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-7-4-10-12(5-8(7)2)20-14(15-10)16-13(18)11-6-9(3)17-19-11/h4-6H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDBWSBNXFIPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Methyl Groups: The methyl groups at positions 5 and 6 of the benzothiazole ring can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Synthesis of the Isoxazole Ring: The isoxazole ring can be constructed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the isoxazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the isoxazole ring, potentially converting it into an amine or alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted amines or thiols.

Scientific Research Applications

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The isoxazole ring may contribute to the compound’s binding affinity and specificity, enhancing its overall biological activity.

Comparison with Similar Compounds

Key Differences :

  • Unlike the carbamate-linked thiazole derivatives in (e.g., thiazol-5-ylmethyl carbamates), the target’s amide bond offers greater hydrolytic stability, which may improve pharmacokinetics .
Pharmacological and Physicochemical Properties
Compound Class Core Structure Substituents/Modifications Bioactivity/ADME Notes
Target Compound Benzo[d]thiazole + Isoxazole 5,6-dimethyl; 3-methylisoxazole Likely enhanced metabolic stability due to isoxazole
Pyridinyl Thiazole Carboxamides Pyridinyl thiazole Variable amide side chains Demonstrated activity in unspecified assays (statistical significance: p < 0.05)
Benzothiazole Acetamides Benzo[d]thiazole Piperazine/piperidine acetamides Antidepressant activity in rodent models; favorable ADME predictions (e.g., blood-brain barrier penetration)
Thiazolylmethyl Carbamates Thiazole + carbamate linkers Hydroperoxypropan, diphenylhexane Complex structures with potential oxidative instability due to hydroperoxy groups

Key Insights :

  • Bioactivity : While pyridinyl thiazole carboxamides () and benzothiazole acetamides () show CNS-related activity, the target compound’s isoxazole moiety may redirect its therapeutic utility toward inflammation or kinase inhibition, though this requires experimental validation.

Biological Activity

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₄H₁₃N₃O₂S
  • Molecular Weight : 287.34 g/mol
  • CAS Number : 946287-03-2

The presence of the benzothiazole and isoxazole moieties contributes to its unique biological properties.

This compound primarily functions as a glycogen synthase kinase-3β (GSK-3β) inhibitor. GSK-3β is implicated in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. By inhibiting this enzyme, the compound may modulate signaling pathways associated with mood regulation and neuroprotection.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit promising anticancer properties. For instance:

  • Cell Lines Tested : The compound showed significant cytotoxicity against various cancer cell lines, including U937 (a leukemia cell line) and MCF-7 (a breast cancer cell line) with IC₅₀ values indicating effective growth inhibition.
CompoundIC₅₀ (μM)Cell Line
This compound6.6MCF-7
PAC-1 (positive control)5.2U937

The mechanism involves the activation of procaspase-3 to caspase-3, leading to apoptosis in cancer cells. This was evidenced by enhanced caspase activity in treated cells compared to controls .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects. It is believed to modulate neurotransmitter levels such as serotonin and norepinephrine, which could be beneficial in treating mood disorders.

Case Studies and Research Findings

  • Study on Anticancer Activity : A comprehensive study evaluated the structure–activity relationships (SAR) of benzothiazole derivatives. The results indicated that modifications in the benzothiazole structure significantly influenced anticancer activity and selectivity against specific cancer types .
  • Neuropharmacological Evaluation : Another study highlighted the antidepressant-like effects of similar compounds through behavioral assays in animal models. These findings suggest that the compound may have therapeutic potential for mood disorders by affecting serotonin pathways.

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